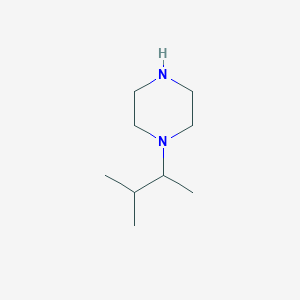

1-(3-Methylbutan-2-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Methylbutan-2-yl)piperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbutan-2-yl)piperazine typically involves the reaction of piperazine with 3-methylbutan-2-yl halides under basic conditions. The reaction can be carried out using various bases such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or acetonitrile. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbutan-2-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Modulation of MRGPRX2

Recent research has highlighted the role of 1-(3-Methylbutan-2-yl)piperazine as a modulator of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is implicated in several conditions, including:

- Autoimmune diseases

- Pseudo-allergic drug reactions

- Chronic pain and itch disorders

- Inflammatory conditions such as inflammatory bowel disease and asthma

The modulation of MRGPRX2 could provide therapeutic avenues for treating these disorders, indicating the compound's potential as a pharmaceutical agent .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of piperazine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to its structure have led to enhanced activity against pancreatic cancer cells, with some derivatives showing significant growth inhibition .

The ability to inhibit protein-protein interactions involving S100A2 and p53 suggests that this compound may also play a role in targeting specific pathways involved in tumor progression .

Case Study: Antineoplastic Activity

A study focused on piperazine derivatives revealed that certain structural modifications could lead to improved efficacy against glioblastoma and breast cancer cell lines. Specifically, compounds with a piperazine core demonstrated lower IC50 values compared to standard treatments, indicating their potential as effective alternatives or adjuncts in cancer therapy .

Case Study: Anthelmintic Properties

Research on benzimidazole derivatives containing piperazine has shown promising results in treating parasitic infections. One study reported that a specific derivative achieved over 90% reduction in Trichinella spiralis activity at a concentration of 100 µg/mL after 48 hours. This suggests that piperazine derivatives may not only be effective against cancer but also against parasitic infections .

Chemical Properties and Structure-Activity Relationship

The structure of this compound allows for significant flexibility in modifications, which can enhance its biological activity. The following table summarizes key attributes and modifications that influence its pharmacological effects:

| Modification | Biological Activity | Notes |

|---|---|---|

| Alkyl chain length | Varies cytotoxicity | Longer chains may enhance membrane permeability |

| Substituents on the piperazine ring | Alter receptor binding affinity | Specific groups can enhance selectivity for MRGPRX2 |

| Functional groups | Influence solubility and stability | Hydroxyl or amine groups can improve pharmacokinetics |

Mechanism of Action

The mechanism of action of 1-(3-Methylbutan-2-yl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Piperazine: The parent compound with a simpler structure.

1-(2-Ethylhexyl)piperazine: Another substituted piperazine with a different alkyl group.

1-(4-Methylpentan-2-yl)piperazine: A structurally similar compound with a different branching pattern.

Uniqueness: 1-(3-Methylbutan-2-yl)piperazine is unique due to its specific alkyl substitution, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbutan-2-yl group may impart distinct physicochemical properties, making it suitable for specific applications in research and industry.

Biological Activity

1-(3-Methylbutan-2-yl)piperazine is a derivative of piperazine, a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and neuropharmacological effects based on recent research findings.

1. Antimicrobial Activity

The antimicrobial properties of piperazine derivatives, including this compound, have been extensively studied. A recent study synthesized various piperazine derivatives and evaluated their activity against a range of microorganisms. The results indicated that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 250 | Bacteriostatic |

| Escherichia coli | 62.5 | Bactericidal | |

| Candida parapsilosis | 0.49 | Fungistatic |

The studies highlighted the multidirectional antimicrobial activity of these compounds, suggesting that modifications to the piperazine structure can enhance efficacy against specific pathogens .

2. Anticancer Properties

Piperazine derivatives have also been investigated for their potential anticancer effects. In particular, a novel piperazine derivative demonstrated significant cytotoxicity against human liver cancer cell lines (SNU-475 and SNU-423). The compound exhibited IC50 values of approximately 7 µM, indicating a strong suppressive effect on cell viability.

Case Study: Cytotoxic Effects on Liver Cancer Cells

In vitro studies revealed that treatment with the piperazine derivative led to:

- Induction of Apoptosis : The compound activated the intrinsic apoptotic pathway, evidenced by mitochondrial membrane potential changes and cytochrome c release.

- Caspase Activation : Significant activation of caspases 3/7 and 9 was observed, confirming apoptosis induction .

3. Neuropharmacological Effects

The potential neuropharmacological applications of piperazine derivatives are noteworthy. Research indicates that some piperazine compounds can act as selective inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.

Table 2: MAO Inhibitory Activity of Piperazine Derivatives

| Compound | MAO Type | IC50 (µM) |

|---|---|---|

| This compound | MAO-A | 5.0 |

| MAO-B | 4.5 |

These findings suggest that modifications to the piperazine structure can enhance selectivity and potency against MAO enzymes, potentially leading to therapeutic applications in treating mood disorders and neurodegenerative diseases .

4. Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is heavily influenced by the substituents on the piperazine ring. Structure-activity relationship studies have shown that specific functional groups can significantly enhance or diminish biological effects.

Key Findings:

- Substituent Positioning : The positioning of functional groups on the phenyl and benzoyl rings has been linked to increased anticancer activity.

- Ring Modifications : Replacing the piperazine ring with other cyclic structures often results in reduced biological activity, highlighting the importance of the piperazine moiety in maintaining efficacy .

Properties

CAS No. |

57184-42-6 |

|---|---|

Molecular Formula |

C9H20N2 |

Molecular Weight |

156.27 g/mol |

IUPAC Name |

1-(3-methylbutan-2-yl)piperazine |

InChI |

InChI=1S/C9H20N2/c1-8(2)9(3)11-6-4-10-5-7-11/h8-10H,4-7H2,1-3H3 |

InChI Key |

QEYIMLBNNVXWJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)N1CCNCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.